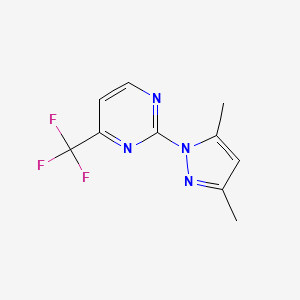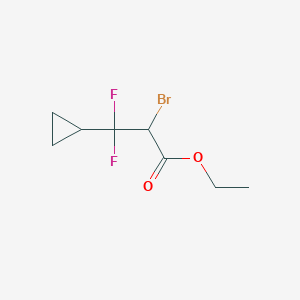
Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate: is an organic compound with the molecular formula C8H11BrF2O2. It is a derivative of propanoic acid, featuring a bromine atom, two fluorine atoms, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropyl and difluoromethyl groups on biological activity. It can serve as a building block for the synthesis of potential pharmaceutical agents with improved efficacy and stability.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-cyclopropyl-3,3-difluoropropanoic acid.
Bromination: The carboxylic acid group is then converted to an ester by reacting with ethanol in the presence of a catalyst.
Bromination Reaction: The ester is subjected to bromination using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The cyclopropyl group can introduce steric effects that modulate the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-3,3-difluoropropanoate: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Ethyl 2-bromo-3,3,3-trifluoropropanoate: Contains an additional fluorine atom, which can alter its chemical properties and biological activity.
Cyclopropyl derivatives: Compounds with cyclopropyl groups but different substituents, offering varied reactivity and applications.
Uniqueness: Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate is unique due to the combination of bromine, difluoromethyl, and cyclopropyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2O2/c1-2-13-7(12)6(9)8(10,11)5-3-4-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJYNZVMBKCSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1CC1)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
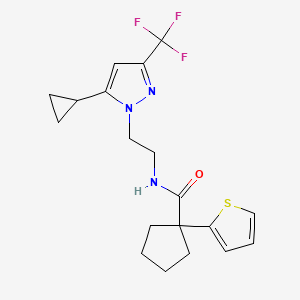
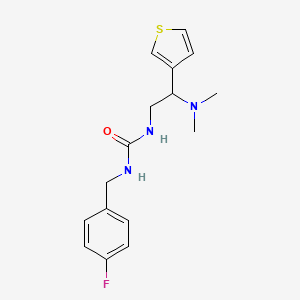
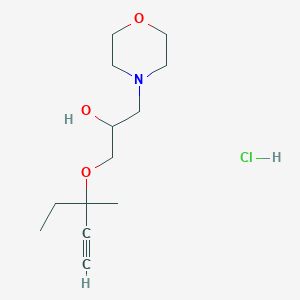
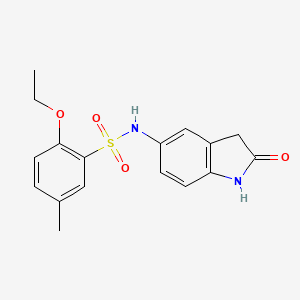
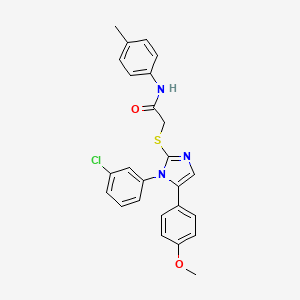
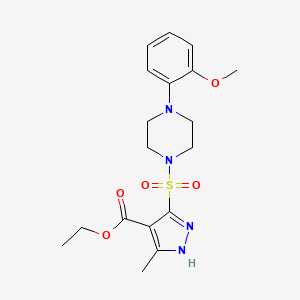
![methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2663134.png)

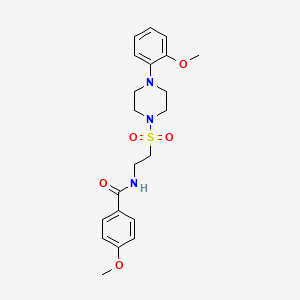
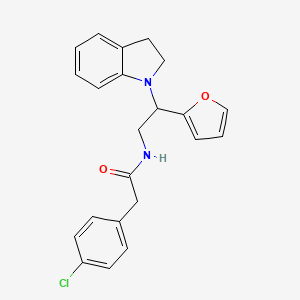
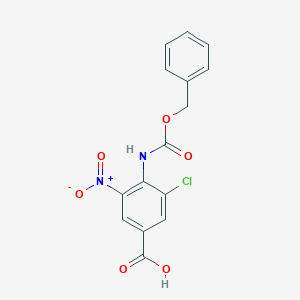
![6-fluoro-4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2663144.png)
![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)
